

An In-depth Technical Guide to 1-(4-Bromophenyl)-2-hydroxyethan-1-one

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-2-hydroxyethan-1-one

Cat. No.: B1332072

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(4-bromophenyl)-2-hydroxyethan-1-one**, a key chemical intermediate in synthetic organic chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for scientific professionals.

Chemical Identity and Properties

The compound with the common name **1-(4-bromophenyl)-2-hydroxyethan-1-one** has the IUPAC name 1-(4-bromophenyl)-2-hydroxyethanone.^[1] It is also known by synonyms such as 4'-Bromo-2-hydroxyacetophenone and (4-Bromobenzoyl)methanol.^{[1][2]} This compound is a derivative of acetophenone, featuring a bromine atom at the para position of the phenyl ring and a hydroxyl group on the alpha-carbon.

The key physicochemical properties of 1-(4-bromophenyl)-2-hydroxyethanone are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value
Molecular Formula	C ₈ H ₇ BrO ₂
Molecular Weight	215.04 g/mol [1][2]
Melting Point	137-142 °C[3][4]
Boiling Point	321.5 °C at 760 mmHg[4]
Density	1.596 g/cm ³ [4]
Flash Point	148.3 °C[4]
CAS Number	3343-45-1[1]

Synthesis and Experimental Protocols

1-(4-Bromophenyl)-2-hydroxyethan-1-one is typically synthesized from its precursor, 1-(4-bromophenyl)ethanone, through a bromination reaction followed by hydrolysis. The following protocol describes a common laboratory-scale synthesis.

This two-step synthesis involves the alpha-bromination of 1-(4-bromophenyl)ethanone to yield 2-bromo-1-(4-bromophenyl)ethanone, followed by nucleophilic substitution with a hydroxide source to give the final product.

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

- Materials: 1-(4-bromophenyl)ethanone, Bromine, Acetic Acid.
- Procedure:
 - Dissolve 1-(4-bromophenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
 - Cool the flask in an ice bath.
 - Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20 °C.

- After the addition is complete, continue stirring at room temperature for 2-3 hours until the red-brown color of bromine disappears.
- Pour the reaction mixture into a beaker of ice-cold water.
- The solid precipitate of 2-bromo-1-(4-bromophenyl)ethanone is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of **1-(4-Bromophenyl)-2-hydroxyethan-1-one**

- Materials: 2-Bromo-1-(4-bromophenyl)ethanone, Sodium Hydroxide or Potassium Hydroxide, Ethanol, Water.
- Procedure:
 - Suspend the crude 2-bromo-1-(4-bromophenyl)ethanone in a mixture of ethanol and water.
 - Add an aqueous solution of sodium hydroxide or potassium hydroxide to the suspension.
 - Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature.
 - Neutralize the reaction mixture with a dilute acid (e.g., HCl).
 - The product, **1-(4-bromophenyl)-2-hydroxyethan-1-one**, will precipitate out of the solution.
 - Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

Applications in Drug Discovery and Development

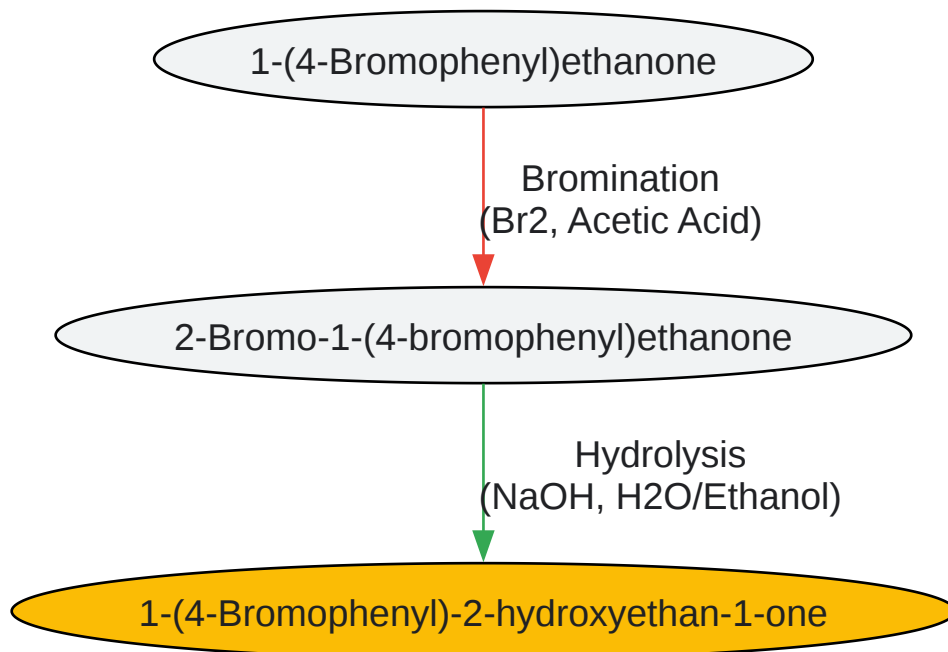
1-(4-Bromophenyl)-2-hydroxyethan-1-one serves as a versatile building block in the synthesis of more complex molecules with potential biological activity. The presence of the bromo-, keto-, and hydroxyl- functional groups allows for a variety of chemical transformations,

making it a valuable starting material for the synthesis of novel drug candidates. For instance, it can be used in the synthesis of various heterocyclic compounds and substituted aromatic compounds that are scaffolds in many pharmacologically active molecules.

Visualizations

The following diagram illustrates the two-step synthesis process for **1-(4-bromophenyl)-2-hydroxyethan-1-one**.

Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-one

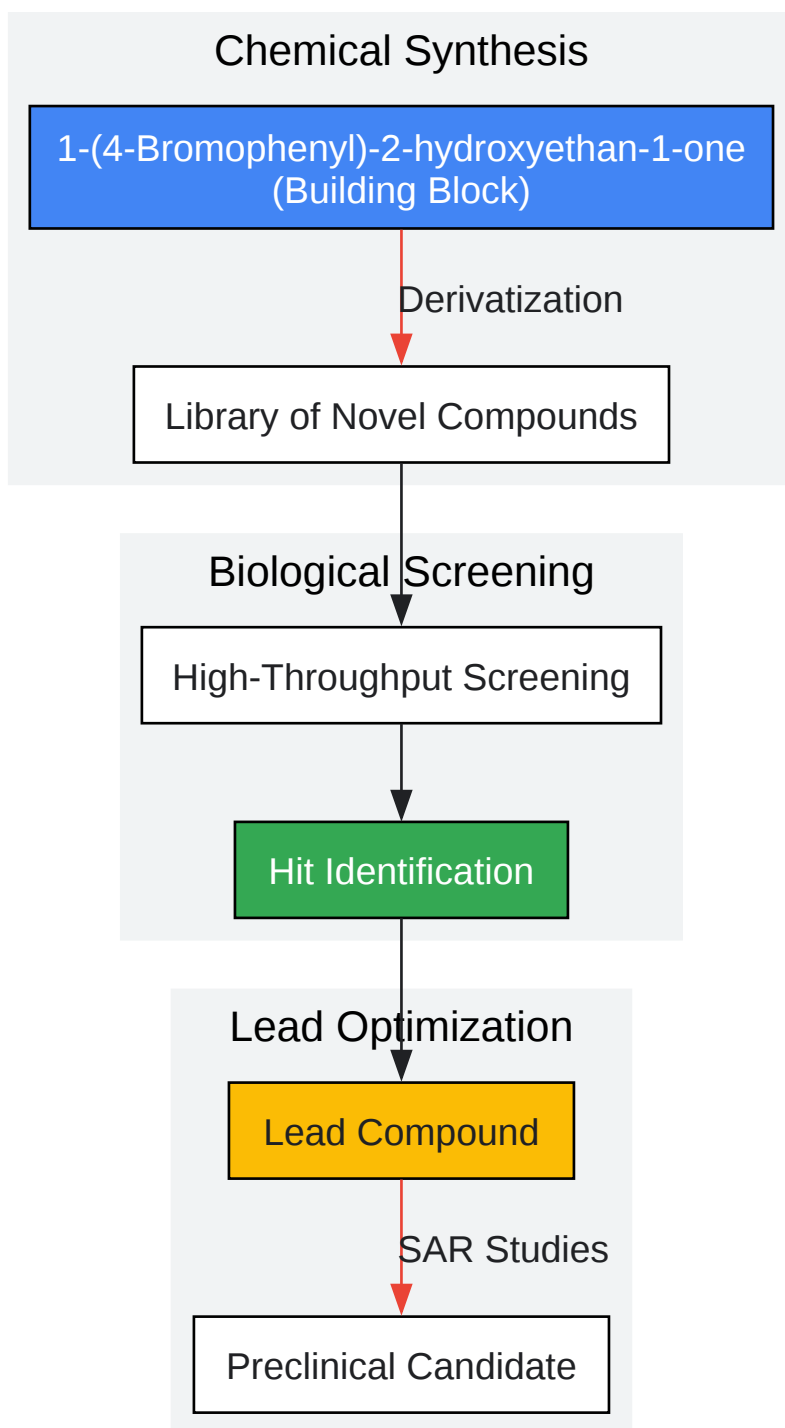


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Caption: A workflow diagram illustrating the synthesis of **1-(4-bromophenyl)-2-hydroxyethan-1-one**.

This diagram shows the logical flow of how a building block like **1-(4-bromophenyl)-2-hydroxyethan-1-one** is utilized in a typical drug discovery pipeline.

Role in Drug Discovery Funnel

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Caption: Logical flow of a building block in the drug discovery process.

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